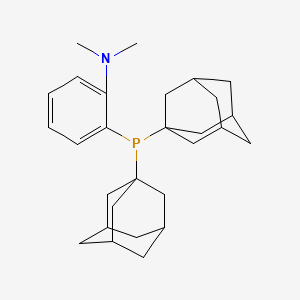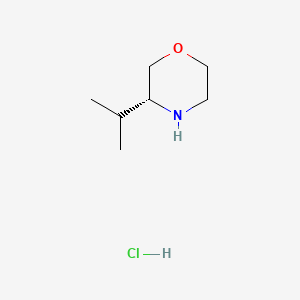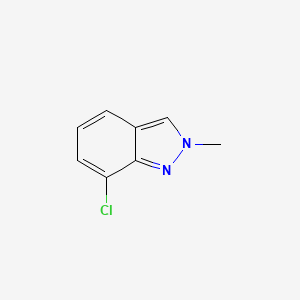
2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a phosphine derivative with adamantyl groups. Adamantyl is a bulky substituent derived from adamantane . Phosphines are commonly used as ligands in the field of organometallic chemistry .
Molecular Structure Analysis
The molecular structure of these types of compounds typically involves a phosphorus atom bonded to two adamantyl groups and an additional group .Chemical Reactions Analysis
Phosphines are known to act as ligands in various metal-catalyzed reactions . They can participate in cross-coupling reactions such as the Heck and Suzuki reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, “Butyldi-1-adamantylphosphine” is a solid and should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Catalyst in Cross-Coupling Reactions : This compound, identified as L2 in a study by Lundgren, Sappong-Kumankumah, and Stradiotto (2010), was used in Buchwald-Hartwig amination. It served as an efficient and versatile catalyst for the cross-coupling of aryl and heteroaryl chlorides with a range of amine substrates, showing excellent functional group tolerance and chemoselectivity (Lundgren, Sappong-Kumankumah, & Stradiotto, 2010).
Utilization in Pd-Catalyzed Cross-Coupling Reactions : Lundgren (2014) also describes the compound as a ligand used in palladium-catalyzed cross-coupling reactions, emphasizing its solubility in polar organic solvents and its storage stability (Lundgren, 2014).
Application in Synthesis of Novel Adamantyl Derivatives : Petrović Peroković, Prugovečki, and Car (2013) synthesized new potentially bioactive adamantyl derivatives, highlighting the versatility of adamantane-based compounds in drug development (Petrović Peroković, Prugovečki, & Car, 2013).
Investigation in DNA Adduct Formation : Gonçalves, Beland, and Marques (2001) studied the formation of DNA adducts by 2,6-dimethylaniline, a related compound, which provides insights into the metabolic activation and potential carcinogenicity of similar aromatic amines (Gonçalves, Beland, & Marques, 2001).
Exploration in Molecular Docking Studies : Al-Wahaibi et al. (2019) explored the molecular structure and properties of an adamantane derivative, assessing its potential as a chemotherapeutic agent through molecular docking studies, indicating a broader scope for such compounds in pharmaceutical applications (Al-Wahaibi et al., 2019).
Synthesis of Fluorescent Neuroprotective Agents : Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines, demonstrating their neuroprotective activity and potential applications in neurological assay development (Joubert, van Dyk, Green, & Malan, 2011).
Development of Adamantyl-Based Ester Derivatives : Kumar et al. (2015) synthesized adamantyl-based ester derivatives, emphasizing their importance in treatments for neurological conditions and type-2 diabetes, as well as their anti-viral capabilities (Kumar et al., 2015).
Mecanismo De Acción
Target of Action
Similar adamantyl derivatives have shown inhibitory activity against h1n1 influenza a viruses .
Mode of Action
It is known that similar compounds interact with their targets through a process of binding and inhibition .
Biochemical Pathways
Related compounds have been shown to inhibit the replication of h1n1 influenza a viruses , suggesting that they may interfere with viral replication pathways.
Result of Action
Related compounds have been shown to exhibit high inhibitory activity against h1n1 influenza a viruses .
Action Environment
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40NP/c1-29(2)25-5-3-4-6-26(25)30(27-13-19-7-20(14-27)9-21(8-19)15-27)28-16-22-10-23(17-28)12-24(11-22)18-28/h3-6,19-24H,7-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILNYLCUWRWYBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40NP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669906 |
Source


|
| Record name | 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219080-77-9 |
Source


|
| Record name | 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1219080-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)



![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)







